molecular formula C10H5FN2 B12819858 7-Fluoroquinoline-2-carbonitrile

7-Fluoroquinoline-2-carbonitrile

Cat. No.: B12819858
M. Wt: 172.16 g/mol
InChI Key: LPVYMSFGAGXMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroquinoline-2-carbonitrile (CAS 1267464-43-6) is a versatile chemical intermediate in the fluoroquinolone family, a class of synthetic broad-spectrum antibiotics known for their excellent bioavailability and potent bactericidal effects . This compound serves as a critical building block in medicinal chemistry, particularly for the design and synthesis of novel hybrid antibiotics and fluoroquinolone analogs . Its molecular structure, featuring a fluorine atom and a carbonitrile group, makes it a valuable precursor for exploring new therapeutic agents to combat the growing threat of antimicrobial resistance . The core structure of fluoroquinolones is known to inhibit bacterial DNA replication by targeting two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for introducing negative supercoils into DNA and for decatenating daughter chromosomes, respectively . By forming a drug-enzyme-DNA complex, fluoroquinolones block the progression of the replication fork, ultimately causing rapid bacterial cell death . The C-7 position of the fluoroquinolone core, which corresponds to the carbonitrile group in this reagent, is the most flexible site for introducing various heterocyclic substituents, a strategy directly linked to modifying and enhancing antibacterial activity against a range of Gram-positive and Gram-negative bacteria . Researchers can leverage this compound to develop new compounds aimed at overcoming existing resistance mechanisms and expanding the spectrum of activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

7-fluoroquinoline-2-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H

InChI Key

LPVYMSFGAGXMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C#N)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoroquinoline 2 Carbonitrile and Its Analogs

Classical Synthetic Approaches to the Fluoroquinoline Core

The foundational quinoline (B57606) structure, particularly the fluoroquinoline variant, is often constructed using well-established cyclization reactions. These methods typically involve the formation of the heterocyclic ring from substituted aniline (B41778) precursors.

Cyclization Reactions from Substituted Anilines

A primary strategy for forming the fluoroquinoline core involves the cyclization of appropriately substituted anilines. For instance, 3-chloro-4-fluoroaniline (B193440) can be reacted with diethyl ethoxymethylenemalonate (EMME) to produce an acrylate (B77674) derivative. Subsequent heating of this intermediate induces a cyclization to form the quinoline ring. quimicaorganica.org This approach is fundamental to the synthesis of many quinolone antibiotics. quimicaorganica.org

The reaction of 2-(trifluoromethyl)aniline (B126271) with lithium enolates derived from various methyl ketones can produce 2-substituted 4-fluoroquinolines. researchgate.net This method involves the elimination of fluoride (B91410) from the aniline derivative, followed by the addition of the enolate anion and subsequent intramolecular cyclization to form the quinoline ring. researchgate.net

Starting MaterialReagentProductReference
3-Chloro-4-fluoroanilineDiethyl ethoxymethylenemalonate (EMME)Fluoroquinoline derivative quimicaorganica.org
2-(Trifluoromethyl)anilineLithium enolates of methyl ketones2-Substituted 4-fluoroquinolines researchgate.net

Adaptation of Established Quinolone Synthesis Protocols

Several classical named reactions, originally developed for the synthesis of quinolones, have been adapted for the preparation of fluoroquinolones. These include the Conrad-Limpach-Knorr, Gould-Jacobs, and Doebner reactions. mdpi.comresearchgate.net

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. mdpi.comwikipedia.org Depending on the reaction conditions, this can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. mdpi.comwikipedia.org Heating an aniline with a β-ketoester to around 140 °C typically yields a β-keto anilide, which then cyclizes to form a 2-hydroxyquinoline. wikipedia.org In contrast, higher temperatures (around 250 °C) favor the formation of a p-arylaminoacrylate that cyclizes to a 4-quinolone. mdpi.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgmdpi.com

The Gould-Jacobs reaction is another cornerstone in quinoline synthesis. quimicaorganica.orgwikipedia.org This method begins with the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. wikipedia.org A subsequent thermal cyclization, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction has been a key method for the synthesis of the first quinolone-based drugs. quimicaorganica.org

The Doebner-Miller reaction provides a route to quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or Lewis acids. wikipedia.orgthieme-connect.de A variation, the Beyer method, prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds. wikipedia.org

Reaction NameReactantsKey FeaturesReference
Conrad-Limpach-Knorr Anilines, β-ketoestersTemperature-dependent regioselectivity (2- or 4-quinolones) mdpi.comwikipedia.org
Gould-Jacobs Anilines, Alkoxymethylenemalonic estersForms 4-hydroxyquinolines via thermal cyclization quimicaorganica.orgwikipedia.org
Doebner-Miller Anilines, α,β-Unsaturated carbonylsAcid-catalyzed synthesis of quinolines wikipedia.orgsynarchive.com

Direct Functionalization Strategies for 7-Fluoroquinoline-2-carbonitrile

Once the 7-fluoroquinoline (B188112) core is established, direct functionalization strategies are employed to introduce the nitrile group at the 2-position.

Direct Fluorination and Subsequent Nitrilation Pathways

Direct fluorination of a pre-formed quinoline ring can be a challenging process, often leading to a mixture of products. The selectivity is highly dependent on the directing effects of existing functional groups on the ring. researchgate.net For example, direct fluorination of quinoline derivatives in acidic media can result in electrophilic substitution, but may lack specificity. researchgate.net Modern fluorinating agents like Selectfluor® can be used for the electrophilic fluorination of certain aromatic compounds. mdpi.com

Following the introduction of the fluorine atom at the desired position, subsequent conversion of another functional group to a nitrile is a common strategy. For instance, a carboxylic acid group can be converted to an amide, which is then dehydrated to form the nitrile. nih.gov

Regioselective Introduction of the Nitrile Group

The introduction of the nitrile group (cyanation) can be achieved through various methods, including the use of metal catalysts. Copper-catalyzed cyanation is a known method for introducing a cyano group onto a quinoline ring. smolecule.com Nickel-catalyzed cyanation of aryl halides using acetonitrile (B52724) as the cyano source has also been reported as an effective method. researchgate.net These transition-metal-catalyzed reactions often offer high yields and good functional group tolerance. mdpi.com

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and selectivity of this compound synthesis. Microwave-assisted synthesis has been shown to accelerate reactions and increase yields in some cases, such as in the Gould-Jacobs reaction. rsc.org Palladium-catalyzed reactions, such as the Heck coupling, have also been employed in the synthesis of quinolone derivatives, offering a powerful tool for C-C bond formation. mdpi.com Furthermore, one-pot tandem procedures are being developed to synthesize substituted quinolones in good to excellent yields, streamlining the synthetic process. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijbpas.com This technology leverages the ability of polar molecules to convert electromagnetic energy into heat, providing rapid and uniform heating of the reaction mixture. ijbpas.comresearchgate.net

In the synthesis of quinoline derivatives, microwave irradiation has proven to be a convenient, rapid, and environmentally friendly method. researchgate.net For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, can be achieved by treating a substituted acetanilide (B955) with dimethylformamide (DMF) and phosphorus oxychloride under microwave irradiation for one hour. jmpas.com This intermediate serves as a versatile starting material for a variety of 3-substituted quinolines. jmpas.com

Further, the condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with various aromatic and heteroaromatic aldehydes has been successfully carried out using microwave assistance, furnishing the target hydrazone derivatives in high yields (73-93%) within minutes (2-3 min). arabjchem.org This highlights the efficiency of microwave technology in promoting key bond-forming reactions in the synthesis of complex quinoline-based structures. arabjchem.org The use of microwave assistance not only accelerates the synthesis of fluoroquinolone antibacterials but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. ijbpas.comresearchgate.net

Table 1: Microwave-Assisted Synthesis of 2-propylquinoline-4-carbohydrazide Hydrazone Derivatives

Aldehyde Reactant Reaction Time (min) Yield (%) Reference
Vanillin 2 93 arabjchem.org
2-Nitrobenzaldehyde 2 76 arabjchem.org
5-Methyl-1H-pyrrole-2-carbaldehyde 3 73 arabjchem.org
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde 3 81 arabjchem.org

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluoroquinolone derivatives. researchgate.netsruc.ac.uk Traditional synthetic methods often suffer from drawbacks such as the use of costly and hazardous reagents, large volumes of harmful solvents, high energy consumption, and the formation of unwanted side reactions. researchgate.netsruc.ac.uk

Sustainable strategies focus on the use of novel, recyclable, and environmentally friendly catalysts and solvents. sruc.ac.uk One such approach involves the use of nano Zirconia Sulfuric Acid (ZrSA) as a highly efficient and recyclable catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. ijcce.ac.ir This reaction can be performed in water, a benign solvent, under reflux conditions. ijcce.ac.ir The ZrSA catalyst demonstrates high activity and can be recovered and reused multiple times without a significant loss of performance, making the process more economical and sustainable. ijcce.ac.ir

The use of magnetized water as a reaction medium has also been explored and has shown even better results in some cases. ijcce.ac.ir These green catalytic processes provide rapid access to the desired compounds through simple work-up procedures, avoiding the use of harmful organic solvents and representing a significant improvement over conventional methods. ijcce.ac.irresearchgate.net Microwave irradiation is another technique that aligns with green chemistry principles by enabling rapid, solvent-free reactions with high yields. ijbpas.comresearchgate.net

Metal-Catalyzed Coupling Reactions in Quinolone Framework Construction

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis and transformation of quinolone frameworks. nih.govresearchgate.net These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the ability to construct complex molecules in a single step through tandem processes. nih.govresearchgate.net

Palladium-catalyzed carbonylation is a prominent method for constructing the quinolone core. researchgate.netacs.org This reaction typically involves the use of carbon monoxide as the source for the carbonyl group. researchgate.net For example, 3,4-disubstituted 2-quinolones can be synthesized via the palladium-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines under an atmosphere of carbon monoxide. researchgate.net The nitrogen substituent is often lost during the reaction, yielding N-unsubstituted 2-quinolones. researchgate.net

Various palladium catalysts and ligands are employed in these syntheses. The Pd(OAc)₂/PPh₃ system is effective for the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds to yield 3-substituted quinolin-2(1H)-ones. nih.gov Another versatile system, PdI₂−KI, is used in the carbonylative conversion of 1-(2-aminoaryl)-2-yn-1-ols to quinoline-3-carboxylic esters. acs.org The reaction conditions, including the choice of catalyst, solvent, and atmosphere (oxidative vs. non-oxidative), can be tuned to selectively produce different quinoline or indole (B1671886) derivatives. acs.org These palladium-catalyzed methods provide efficient and selective routes to a diverse range of quinolone structures. nih.govrsc.org

Table 2: Examples of Palladium-Catalyzed Quinolone Synthesis

Reactants Catalyst System Product Type Yield Reference
2-Iodoaniline, α,β-unsaturated carbonyls Pd(OAc)₂, PPh₃ 3-substituted quinolin-2(1H)-ones 67–76% nih.gov
1-(2-Aminoaryl)-2-yn-1-ols PdI₂, KI Quinoline-3-carboxylic esters 45–70% acs.org
N-substituted 2-iodoanilines, internal alkynes Palladium catalyst, CO 3,4-disubstituted 2-quinolones High researchgate.net
o-Iodoanilines, acrylates/acrylic acids Palladium catalyst 2-Quinolones 28–>99% researchgate.net

Optimization of Purification and Isolation Methodologies

The purification and isolation of quinolone derivatives from reaction mixtures or environmental matrices present significant challenges due to their chemical properties. Quinolones are often zwitterionic, containing both acidic (carboxylic acid) and basic (piperazine nitrogen) functional groups, which can affect their solubility and chromatographic behavior. nih.govacs.org Furthermore, their strong sorption to various materials, such as soil and sediment, can complicate extraction procedures. researchgate.net

Optimized purification strategies often involve solid-phase extraction (SPE). The choice of adsorbent is critical for effective purification. For instance, in the analysis of quinolones in poultry feathers, a mixture of two solid adsorbents was found to be effective for removing matrix impurities. nih.gov The amount of adsorbent must also be carefully optimized; an insufficient amount may not provide adequate purification, while an excessive amount may not significantly improve the effect. nih.gov

The pH of the solutions used during extraction and analysis is a crucial parameter. The zwitterionic nature of fluoroquinolones means that their charge and, consequently, their interaction with SPE sorbents and chromatographic columns are highly pH-dependent. acs.org For example, optimizing the assay buffer pH has a major impact on the results of immunoassays for fluoroquinolone detection. acs.org Extraction methods may involve ultrasonic-assisted extraction combined with the formation of antibiotic-metal complexes (e.g., with Mg(II)) to desorb and quantitatively extract quinolones from complex matrices like soil. researchgate.net These tailored approaches are necessary to achieve high recovery rates and accurate quantification. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 7 Fluoroquinoline 2 Carbonitrile

Established Synthetic Methodologies

The synthesis of fluorinated quinolines often involves cyclization reactions. researchgate.net A common approach is the condensation of appropriately substituted anilines with compounds that can provide a three-carbon fragment. researchgate.net For instance, the Skraup reaction, using substituted anilines and glycerol, is a classic method for quinoline (B57606) synthesis. researchgate.net

Chemical Reactivity and Stability

The reactivity of 7-Fluoroquinoline-2-carbonitrile is largely dictated by the nitrile group and the fluoroquinoline ring system. The nitrile group can undergo a variety of chemical transformations, making it a versatile handle for further functionalization.

Table 2: Potential Reactions of the Nitrile Group

Reaction TypeReagentsProduct Functional Group
HydrolysisAcid or baseCarboxylic acid or Amide
ReductionReducing agents (e.g., LiAlH4)Amine
CycloadditionAzidesTetrazole

The fluoroquinoline ring itself can participate in various reactions, although the presence of the electron-withdrawing fluorine and nitrile groups can influence its reactivity.

Applications in Academic Research

The unique structural features of this compound make it a valuable tool in several areas of scientific investigation.

Role as a Synthetic Building Block

The primary application of this compound in academic research is as a synthetic building block. cymitquimica.combldpharm.com Its versatile nitrile group allows for the straightforward synthesis of a wide array of quinoline derivatives. evitachem.com For example, hydrolysis of the nitrile can yield 7-fluoroquinoline-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. smolecule.com The ability to introduce different functional groups at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry studies. nih.gov

Potential in Medicinal Chemistry

The fluoroquinolone scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents. mdpi.comscielo.org.mx The mechanism of action for many fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Research into new fluoroquinolone derivatives aims to overcome antibiotic resistance and broaden the spectrum of activity. nih.gov By using this compound as a starting material, medicinal chemists can synthesize novel compounds with modified C-2 substituents. nih.gov These new analogues can then be screened for their potential as antibacterial, anticancer, or antiviral agents. researchgate.netrsc.org For instance, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has been explored for targeting hypoxia and drug resistance in cancer cells. researchgate.net

This compound stands as a compound of significant interest in the landscape of chemical research. Its importance is rooted in the proven biological relevance of the fluoroquinolone scaffold and the synthetic versatility of the nitrile group. While detailed, publicly available data on this specific molecule remains somewhat limited, its potential as a key intermediate for the synthesis of novel, biologically active compounds is clear. Future research focused on the elaboration of its synthetic routes and the exploration of the pharmacological properties of its derivatives will undoubtedly continue to expand its role in the quest for new therapeutic agents and advanced materials.

Spectroscopic and Structural Characterization in 7 Fluoroquinoline 2 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of 7-Fluoroquinoline-2-carbonitrile, enabling the precise mapping of its proton and carbon frameworks and the characterization of the fluorine substituent.

Proton NMR (1H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of 7-fluoroquinoline (B188112) derivatives, the aromatic protons of the quinoline (B57606) ring system typically appear as distinct signals in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing or -donating nature of the substituents and their positions on the ring. For instance, in related fluoroquinolone structures, aromatic protons can be observed at specific chemical shifts, such as a singlet at 8.51 ppm or doublets around 8.01 and 7.25 ppm. acs.org The presence of the fluorine atom at the C-7 position will further influence the chemical shifts and coupling constants of the adjacent protons.

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing a detailed map of the carbon skeleton. The carbon atoms of the quinoline ring in this compound and similar compounds typically resonate in the range of 100 to 160 ppm. mdpi.com The carbon atom of the nitrile group (C≡N) is also readily identifiable, though its chemical shift can vary. The carbon directly bonded to the fluorine atom (C-7) will exhibit a characteristic large coupling constant (¹JCF), which is a definitive indicator of the C-F bond. In analogous fluoroquinolone structures, the carbon atoms of the quinoline ring have been observed at various chemical shifts, for example, at 177.2, 167.0, 147.4, 145.6, 139.3, 119.9, 112.9, 108.0, and 104.8 ppm. acs.org

Fluorine-19 NMR (19F NMR) is a highly sensitive technique used to specifically analyze the fluorine atom in this compound. The chemical shift of the fluorine atom provides information about its electronic environment. In aromatic systems, the 19F chemical shift can be influenced by the nature and position of other substituents on the ring. For example, in related fluoroquinolone compounds, 19F NMR signals have been reported, providing valuable data for structural confirmation. mdpi.com The coupling between the fluorine atom and adjacent protons (nJHF) and carbons (nJCF) can also be observed, further aiding in the complete structural assignment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in the this compound molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton-proton networks within the quinoline ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the signals observed in the 1H and 13C NMR spectra.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the nitrile group to the quinoline ring. The use of these techniques has been crucial in the structural elucidation of similar complex heterocyclic systems. ammanu.edu.jowhiterose.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Nitrile (C≡N) Stretching: The nitrile group exhibits a sharp and intense absorption band in the region of 2200-2260 cm⁻¹. For conjugated nitriles, this band may shift to a slightly lower frequency, around 2225 ± 7 cm⁻¹. nih.govd-nb.info

Quinoline Ring Vibrations: The aromatic quinoline ring will display several characteristic bands. These include C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Bond Signature: The carbon-fluorine bond stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. In aromatic compounds, the C-F stretching band is often found between 1250 and 1000 cm⁻¹. mdpi.com

The collective data from these spectroscopic methods provide an unambiguous structural confirmation of this compound, which is essential for understanding its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. hnue.edu.vn By measuring the absorption of ultraviolet and visible light, valuable information about the chromophoric properties of a compound can be obtained. gdckulgam.edu.in

The quinoline core of this compound contains a conjugated π-electron system, which gives rise to characteristic electronic transitions. hnue.edu.vn The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. gdckulgam.edu.inlkouniv.ac.in These transitions, specifically π → π and n → π*, are responsible for the UV-Vis absorption bands observed for quinoline derivatives. gdckulgam.edu.in

The presence of the fluorine atom and the nitrile group can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. For instance, the conjugation of a double bond with a carbonyl group in similar systems leads to intense absorption corresponding to a π→π* transition, typically observed between 220 and 250 nm in simple enones. hnue.edu.vn While specific UV-Vis data for this compound is not detailed in the provided search results, it is established that related fluoroquinolone compounds exhibit absorbance maxima in the UV region, for example, at 227 and 277 nm. scirp.org The study of these electronic transitions provides insight into the nature and extent of the conjugated π-electron system within the molecule. hnue.edu.vn

Transition TypeDescriptionTypical Wavelength Region
π → π Excitation of an electron from a bonding π orbital to an anti-bonding π orbital.Can occur in the UV-Vis region, often at shorter wavelengths for less conjugated systems. gdckulgam.edu.in
n → π Excitation of an electron from a non-bonding n orbital to an anti-bonding π orbital.Generally occurs at longer wavelengths than π → π* transitions and are of lower intensity. hnue.edu.vngdckulgam.edu.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. scirp.org Various ionization techniques and mass analyzers are employed to obtain detailed structural information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar compounds, often generating protonated molecular ions ([M+H]+) with minimal fragmentation. researchgate.netresearchgate.net This allows for the precise determination of the molecular weight of the analyte. scirp.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of a molecule. researchgate.netnih.gov

In the context of fluoroquinolone analysis, ESI-MS is a sensitive and specific method. researchgate.net For related fluoroquinolone compounds, ESI in positive ion mode is commonly used. nih.govjfda-online.com The combination of ESI with tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) allows for controlled fragmentation of the parent ion, providing structurally significant fragment ions that aid in confirming the identity of the compound. researchgate.net For instance, studies on other fluoroquinolones have detailed their fragmentation patterns, which often involve the loss of peripheral groups and rearrangements of the heterocyclic ring. researchgate.net HRMS has been instrumental in identifying unknown compounds in complex matrices and elucidating their structures. mdpi.com

TechniqueIonization MethodKey Information Provided
ESI-MS Electrospray Ionization (soft ionization)Molecular weight determination from protonated molecules ([M+H]+). researchgate.netresearchgate.net
HRMS Various, often coupled with ESIHighly accurate mass measurements for elemental composition determination. researchgate.netnih.gov

Both GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry, making them ideal for purity assessment and identity confirmation of chemical compounds. romil.comresearchgate.net

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of fluoroquinolones in various matrices. jfda-online.comresearchgate.net The separation is typically achieved on a C18 or other suitable column, followed by detection using ESI-MS/MS. nih.govthieme-connect.com This approach offers high specificity and sensitivity, allowing for the simultaneous determination of multiple fluoroquinolone residues. jfda-online.com The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent selectivity for quantitative analysis. nih.gov The development of LC-MS/MS methods is crucial for the confirmation and quantification of fluoroquinolones. jfda-online.comthieme-connect.com

GC-MS is a specific and sensitive technique for identifying and quantifying a wide range of volatile or derivatized compounds. romil.com While less common for the direct analysis of polar fluoroquinolones without derivatization, GC-MS excels in separating volatile components and providing reproducible mass spectra that can be compared against libraries for compound identification. libretexts.orgzhaolab.org The high chromatographic resolution of GC can separate structurally similar compounds. zhaolab.org Solvents of high purity are essential for sensitive GC-MS analysis to minimize background interference. sigmaaldrich.com

TechniqueSeparation PrincipleCommon Applications for Fluoroquinolones
LC-MS/MS Liquid chromatography separation based on polarity.Purity analysis, identification, and quantification in complex mixtures. jfda-online.comresearchgate.netthieme-connect.com
GC-MS Gas chromatography separation based on volatility.Analysis of volatile derivatives or impurities. romil.comlibretexts.org

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a primary technique for determining the three-dimensional atomic arrangement within a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical method that provides precise information about the internal lattice of a crystalline substance. carleton.edu This includes unit cell dimensions, bond lengths, bond angles, and the absolute configuration of the molecule. carleton.edu The technique relies on the diffraction of monochromatic X-rays by the ordered arrangement of atoms in a single crystal. anton-paar.com

The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and collecting the resulting diffraction pattern. anton-paar.com This pattern is then used to solve and refine the crystal structure. carleton.edu For related fluoroquinolone compounds like norfloxacin (B1679917), single-crystal X-ray studies have been successfully employed to determine their solid-state structures and sites of protonation. uq.edu.au Although specific crystallographic data for this compound were not found in the search results, the successful application of SCXRD to similar molecules demonstrates its potential for the unambiguous determination of its three-dimensional structure.

ParameterInformation Obtained from SCXRD
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice. carleton.edu
Bond Lengths The distances between the centers of bonded atoms. carleton.edu
Bond Angles The angles formed between three connected atoms. carleton.edu
Absolute Structure The precise three-dimensional arrangement of all atoms in the molecule. carleton.edu

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solids in pharmaceutical and materials science. farmaceut.orgnih.gov It provides a unique fingerprint of a crystalline material's atomic structure, enabling the identification of solid phases, the determination of purity, and the analysis of polymorphism. farmaceut.orgresearchgate.net In the context of quinolone derivatives, PXRD is an indispensable tool for distinguishing between various crystalline forms, such as polymorphs, hydrates, and salts, which can have significantly different physicochemical properties.

The fundamental principle of PXRD involves directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered (diffracted) beams. The resulting diffraction pattern is a plot of intensity versus the diffraction angle, 2θ (two-theta). This pattern is characteristic of the specific crystalline lattice of the substance. Even compounds with very similar molecular structures, such as different fluoroquinolones, often exhibit distinct and surprisingly different powder diffraction patterns, which allows for their unambiguous identification. researchgate.net

In fluoroquinolone research, PXRD is routinely used to confirm the formation of new solid phases, such as salts or cocrystals. nih.gov When a new crystalline entity is synthesized, its PXRD pattern will show a unique set of diffraction peaks that are absent in the patterns of the initial reactants. For instance, a study on new hydrate (B1144303) salts of Norfloxacin demonstrated the formation of new solid forms by the appearance of new characteristic diffraction peaks in the product that were not present in the starting materials, Norfloxacin and the corresponding phenolic acids. nih.gov

The experimental setup for PXRD analysis typically involves a diffractometer using Cu Kα radiation. farmaceut.orgnih.gov The powdered sample is scanned over a specific range of 2θ angles, for example, from 5° to 40° or 10° to 70°. nih.govnih.gov The resulting data, including the 2θ peak positions, d-spacing (the distance between crystal lattice planes), and relative intensities (I/I₀), are then tabulated.

For example, the characteristic PXRD peaks for different fluoroquinolone antibiotics are well-documented. The table below illustrates typical data obtained for Norfloxacin, which allows for its identification and differentiation from other compounds.

Interactive Table: Illustrative PXRD Data for Norfloxacin Below is a sample data table demonstrating how PXRD findings are typically presented. The data shown is for the fluoroquinolone Norfloxacin.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
7.1912.28High
12.107.31Medium
13.946.35High
21.894.06Low
26.323.38High
32.502.75Medium
Note: This table is illustrative, based on characteristic peaks mentioned in the literature for Norfloxacin and its salts to demonstrate data presentation format. nih.gov

This method allows researchers to confirm the identity and crystalline form of a synthesized compound like this compound, ensuring the material's consistency and quality for further investigation. The presence of unexpected peaks could indicate impurities or the formation of an unintended polymorphic or solvated form. Therefore, PXRD is a cornerstone technique for the solid-state characterization of novel quinolone derivatives.

Computational and Theoretical Investigations of 7 Fluoroquinoline 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 7-Fluoroquinoline-2-carbonitrile, these calculations offer a detailed picture of its geometry and electronic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of this compound. Theoretical predictions using DFT, particularly with basis sets like RCAM-B3LYP/6-311++G (2d, p), are instrumental in analyzing equilibrium geometry, among other properties. mdpi.com The study of the electronic structure of materials is at a momentous stage, with new algorithms and computational methods, and rapid advances in basic theory. researchgate.net Many properties of materials can now be determined directly from the fundamental equations for the electrons, providing new insights into critical problems in physics, chemistry, and materials science. researchgate.net

DFT calculations provide a foundational understanding of the molecule's stability and preferred spatial arrangement of atoms. This optimized geometry is the basis for further computational analyses, including the prediction of spectroscopic and reactivity parameters.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, making it a valuable tool for predicting electronic absorption spectra. sissa.itrsc.org By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the absorption peaks in the UV-Vis spectrum. This method has become a popular tool for computing the signatures of electronically excited states. rsc.org

For quinoline (B57606) derivatives, TD-DFT calculations, often performed in conjunction with a suitable solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can predict the electronic transitions and thus the color and photophysical properties of the compound. eurjchem.com The accuracy of TD-DFT predictions is dependent on the choice of the functional, with double-hybrid functionals like B2GPPLYP showing good performance for organic dyes. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.

Prediction of Reactivity Sites and Electrostatic Interactions

The MEP surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive potential, marking them as sites for nucleophilic attack. Green areas represent neutral potential.

For fluoroquinolone compounds, MEP analysis helps to identify the likely sites for interaction with biological targets or other reagents. mdpi.comresearchgate.net The visual representation of positive, negative, and neutral regions afforded by MEP surfaces allows for the evaluation of potential interactions. mdpi.com This predictive capability is invaluable in medicinal chemistry for designing molecules with specific interaction profiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and less stable. mdpi.com For halogenated heterocyclic compounds, the specific lobes of the LUMO or LUMO+1 on the carbon-halogen bond are considered to correlate with reactivity. wuxibiology.com In the context of this compound, FMO analysis provides insights into its electronic transitions and potential for engaging in various chemical reactions.

Table of Calculated Molecular Properties for a Representative Fluoroquinolone

ParameterDescriptionTypical Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.5 to 5.5
Ionization Potential (I) Energy required to remove an electron (≈ -E_HOMO)6.5 to 7.5
Electron Affinity (A) Energy released when an electron is added (≈ -E_LUMO)1.5 to 2.5

Correlation with Chemical Reactivity and Stability

Computational analyses are instrumental in correlating the structural features of fluoroquinolone derivatives with their chemical reactivity and stability. Molecular dynamics simulations, for instance, can assess the stability of a ligand-protein complex by monitoring parameters like the root mean square deviation (RMSD) of atomic positions over time; a smaller RMSD value generally indicates a more stable complex. mdpi.com The potential energy of the system is another key indicator, where lower average potential energy suggests a more stable binding conformation. mdpi.com

In the context of Quantitative Structure-Activity Relationship (QSAR) models for the broader fluoroquinolone class, various calculated parameters are used to predict properties like genotoxicity. semanticscholar.org These studies often employ quantum chemical calculations to determine descriptors such as total energy (TE), heat of formation, and electronic parameters like quadrupole moments. semanticscholar.org By establishing a mathematical relationship between these descriptors and an observed biological activity, these models can infer how structural modifications influence the reactivity and stability-dependent toxicity of the compounds. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. arxiv.org This technique is widely applied to understand the stability of protein-ligand complexes and conformational changes that occur upon binding. researchgate.net The simulations are typically performed using specialized software packages like GROMACS or Desmond and rely on force fields such as CHARMM and OPLS (Optimized Potentials for Liquid Simulations) to define the interactions between atoms. mdpi.comresearchgate.netmdpi.com

The standard workflow for an MD simulation of a protein-ligand system involves several stages:

Initial Structure Minimization: This step removes steric clashes or unfavorable contacts in the initial docked structure. mdpi.com

Heating: The system is gradually heated to a target temperature, typically human body temperature, to simulate physiological conditions. mdpi.com

Equilibration: The system is allowed to stabilize at the target temperature and pressure, ensuring the solvent and ions are properly distributed around the protein-ligand complex. mdpi.com

Production Run: This is the main phase of the simulation, where data is collected for analysis over a set period, which can range from nanoseconds to microseconds. researchgate.net

Analysis of the simulation trajectory provides critical information. The Root Mean Square Deviation (RMSD) tracks the average change in displacement of atoms for a selected group, indicating the structural stability of the complex during the simulation. mdpi.com The Root Mean Square Fluctuation (RMSF) reveals the flexibility of individual amino acid residues within the protein, highlighting which parts are most affected by ligand binding. mdpi.com For example, MD simulations of trovafloxacin (B114552) derivatives complexed with plasma proteins showed that a more stable derivative exhibited lower potential energy and smaller RMSD fluctuations compared to the parent compound. mdpi.com

In Silico Studies of Molecular Interactions

In silico studies, which are conducted via computer simulation, are a cornerstone of modern drug discovery and chemical biology. These methods, including molecular docking and QSAR, allow researchers to model and predict the interactions between small molecules like this compound and their biological targets, saving significant time and resources compared to traditional experimental screening.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the binding mechanism of potential drugs and for structure-based drug design. For the fluoroquinolone class of compounds, the primary bacterial targets are the type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov

The docking process involves preparing the 3D structures of both the ligand and the target protein. This often includes generating possible ionization states of the ligand and protein at a physiological pH. rsc.org Software such as AutoDock Vina and Schrödinger's Maestro are commonly used to perform the docking calculations, which score different binding poses based on factors like intermolecular forces and shape complementarity. nih.govnih.gov The binding affinity is typically reported in kcal/mol, with lower (more negative) values indicating a stronger predicted interaction. nih.govresearchgate.net

Validation of a docking protocol is a critical step, often achieved by removing the co-crystallized ligand from a known protein structure and then re-docking it; a successful protocol should reproduce the original binding pose with a low RMSD value. rsc.org Studies on various fluoroquinolone derivatives have shown that their docking scores against targets like E. coli DNA gyrase often correlate well with their experimentally determined antibacterial activity (e.g., Minimum Inhibitory Concentration or MIC). nih.govnih.gov For instance, docking studies of 7-benzimidazol-1-yl-fluoroquinolone identified key interactions with amino acid residues in the active site of S. aureus DNA gyrase. mdpi.com

Table 1: Example of Molecular Docking Results for Fluoroquinoline Derivatives Against Bacterial Targets

This table presents illustrative data from studies on various fluoroquinolone analogs to demonstrate typical docking outputs. The specific compounds listed are not derivatives of this compound but belong to the broader fluoroquinolone class.

Compound/Analog Target Protein (PDB ID) Binding Affinity (kcal/mol) Interacting Residues
Zinc(II) Complex of a Fluoroquinoline Ligand E. coli DNA gyrase (6f86) -7.2 Not specified
Cobalt(II) Complex of a Fluoroquinoline Ligand S. aureus Tyrosyl-tRNA synthetase (1JIJ) -10.5 Not specified
Fluoroquinoline Analog 'Compound 8' E. coli DNA gyrase B Comparable to other analogs Not specified

Data sourced from multiple studies on fluoroquinolone derivatives. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. semanticscholar.orgjournalijar.com By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the most promising candidates for synthesis and testing. journalijar.com

The development of a QSAR model involves several key steps:

Data Set Collection: A training set of compounds with known structures and experimentally measured activities (e.g., plasma protein binding rate, toxicity) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis, CoMSIA). semanticscholar.orgwisdomlib.org

Model Generation: A statistical method, such as multiple linear regression, is used to build an equation that correlates the descriptors with the activity. semanticscholar.org

Model Validation: The model's predictive power is rigorously tested. Internal validation is often done using a cross-validation technique (yielding a q² value), while external validation involves using the model to predict the activity of a separate test set of compounds not used in model creation. wisdomlib.org

A good QSAR model is characterized by strong statistical metrics. For example, in a 3D-QSAR study on the plasma protein binding rate of quinolones, a reliable model was established with a cross-validated correlation coefficient (q²) of 0.677 (where q² > 0.5 is considered predictive) and a non-cross-validated correlation coefficient (R²) of 0.998 (where R² > 0.9 indicates good self-consistency). mdpi.comnih.govwisdomlib.org Such models can then be used to predict properties for new derivatives. mdpi.com

Table 2: Example of Statistical Parameters for a 3D-QSAR (CoMSIA) Model for Quinolones

This table is based on a published model for predicting the plasma protein binding rate of quinolones and serves as an example of QSAR model validation.

Statistical Parameter Value Significance
Cross-validated correlation coefficient (q²) 0.677 Indicates good predictive ability of the model. nih.govwisdomlib.org
Non-cross-validated correlation coefficient (R²) 0.998 Represents the model's self-consistency and data fitting. nih.govwisdomlib.org
Optimum Number of Components 7 The number of principal components used to build the final model. nih.govwisdomlib.org
Standard Error of Estimate (SEE) 0.013 Measures the goodness of fit.

Data sourced from a 3D-QSAR study on trovafloxacin derivatives. mdpi.comwisdomlib.org

Advanced Derivatization and Modification Strategies for 7 Fluoroquinoline 2 Carbonitrile

Strategies for Enhancing Analytical Detection through Derivatization (e.g., Mass Spectrometry)

The sensitive and accurate detection of quinoline (B57606) derivatives in various matrices is crucial for research and quality control. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful, derivatization can significantly enhance their performance, especially for trace analysis. nih.govresearchgate.net

Derivatization is a targeted chemical modification of an analyte's functional groups to improve its analytical properties. researchgate.net For a molecule like 7-fluoroquinoline-2-carbonitrile, derivatization can improve volatility for GC analysis or enhance ionization efficiency for MS detection. For instance, the basic nitrogen at the N-1 position of the quinoline ring can be a target for derivatization.

In the context of mass spectrometry, derivatization aims to introduce a moiety that is easily ionizable, leading to a stronger signal and lower detection limits. researchgate.net Time-of-flight accurate mass spectrometry (TOF-MS), combined with either GC or LC, has been successfully used for the structural elucidation of quinoline derivatives. monash.edunih.govresearchgate.net Both electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS can provide molecular ions with high mass accuracy, facilitating identification. monash.edunih.gov The fragmentation patterns observed in MS/MS spectra are instrumental in confirming the quinoline ring's presence and elucidating the structure of its derivatives. monash.edunih.gov For complex samples, methods involving ultrasonic extraction combined with GC-MS have been developed for the effective determination of quinoline compounds. madison-proceedings.comresearchgate.net

Rational Design for Modifying Specific Positions of the this compound Scaffold

Rational drug design involves strategic modifications at specific positions on a lead scaffold to understand and improve its biological activity. For the quinoline core, the C-7, N-1, and C-2/C-3 positions are key sites for derivatization. researchgate.netfrontiersin.org

The C-7 position of the quinoline and fluoroquinolone scaffold is widely recognized as the most flexible and significant site for introducing modifications to modulate biological activity and pharmacokinetic properties. researchgate.netfrontiersin.orgnih.gov Structure-activity relationship (SAR) studies consistently show that the nature of the substituent at this position has a profound impact on potency and spectrum of activity. nih.govrjptonline.org

A variety of substituents, particularly nitrogen-based heterocycles like piperazine (B1678402) and pyrrolidine, have been introduced at the C-7 position. nih.govrjptonline.orgnih.gov The introduction of bulky molecules at this site is generally well-tolerated and can significantly influence the compound's interaction with biological targets. nih.gov For example, in studies on trovafloxacin (B114552) analogues, derivatization at the C-7 position was found to be critical for its activity against Toxoplasma gondii. nih.gov The replacement of its 3-azabicyclo[3.1.0]hexyl side chain with other groups, like the piperazine in ciprofloxacin (B1669076), eliminated the activity. nih.gov

The N-1 position of the quinoline ring is another critical site for structural modification that influences the molecule's properties and biological activity. frontiersin.orgnih.gov The substituent at N-1 can impact potency, with studies often showing that a cyclopropyl (B3062369) group enhances antibacterial potency more than an ethyl group. nih.gov

Structural modification at the N-1 position has been a key area of research for quinolone derivatives. nih.gov Common modifications include the introduction of various alkyl and cyclopropyl groups. nih.gov A different strategy involves the introduction of an iodoalkyl group at the N-1 position to form a quaternary ammonium (B1175870) salt, which can improve the water solubility of the drug. nih.gov Research on a series of quinoline quaternary ammonium salts with varying alkyl chain lengths at the N-1 position revealed that these modifications significantly influence both antitumor and antibacterial activities. nih.gov

While the title compound is a C-2 carbonitrile, a prevalent strategy for the broader class of quinolone antibiotics involves modification of a C-3 carboxylic acid group. mdpi.comnih.gov This carboxyl group can be readily converted into various functional derivatives, such as esters, amides, and hydrazides, which then serve as precursors for constructing heterocyclic rings. nih.gov

One of the most powerful methods for this type of modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org This reaction is widely used to synthesize 1,2,3-triazole-containing hybrid molecules. The process typically involves converting the C-3 carboxylic acid of a fluoroquinolone into an ester, followed by reaction with hydrazine (B178648) to form a hydrazide. This intermediate can then be used to build the triazole ring. researchgate.net Alternatively, a propargyl group can be attached to the quinolone scaffold, which then readily reacts with various organic azides to form the desired 1,2,3-triazole conjugates. acs.orgnih.gov

For this compound itself, the C-2 carbonitrile group is a versatile functional group. It can undergo Vilsmeier reactions with reagents like DMF to synthesize fused imidazo[1,5-a]quinolines. rsc.org It can also react with Grignard reagents to produce quinoline-2-methylketones, providing a pathway to a different class of derivatives. scispace.comaalto.fi Furthermore, the carbonitrile group has been utilized in the design of hydroxamic acid derivatives with dual inhibitory functions. nih.gov

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, where the 7-fluoroquinoline (B188112) scaffold is covalently linked to another pharmacologically active moiety, is a modern strategy to develop compounds with potentially novel or enhanced biological activities.

The conjugation of quinolones with five-membered heterocyclic rings like triazoles and thiazoles has proven to be a fruitful avenue for discovering new bioactive agents. mdpi.com

Triazole Conjugates: As mentioned, 1,2,3-triazoles are commonly synthesized via click chemistry. nih.govacs.org Numerous studies report the synthesis of quinoline-triazole conjugates by reacting a quinolone precursor with an appropriate partner. researchgate.netdergipark.org.tr For example, a series of novel quinoline-triazole conjugates were synthesized using a microwave-assisted click chemistry technique between propargyl-linked quinolines and various aryl azides. nih.gov This approach allows for the creation of a diverse library of hybrid molecules for biological screening.

Thiazole (B1198619) Conjugates: Thiazole-containing hybrids are also of significant interest. A common method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.com In one reported strategy, fluoroquinolones like ciprofloxacin and norfloxacin (B1679917) were conjugated with thiazole and thiadiazole structures via a 2-oxoethyl bridge to create novel hybrid compounds with potent antibacterial and antimycobacterial activity. nih.govnih.govresearchgate.net

Formation of Metal Complexes with this compound as Ligands

The formation of coordination complexes is a cornerstone of advanced derivatization, enabling the modification of a ligand's electronic and steric properties. In the context of this compound, the quinoline nitrogen and the nitrile group present potential coordination sites for metal ions. However, a comprehensive search of the scientific literature reveals a significant gap in the documented synthesis and characterization of metal complexes specifically featuring this compound as a ligand.

While the broader family of quinoline derivatives is well-known for its ability to form stable complexes with a variety of transition metals, research has predominantly focused on quinolines bearing alternative functional groups, such as hydroxyl, carboxyl, or Schiff base moieties. These groups often act as primary coordination sites, facilitating the formation of chelate rings that enhance complex stability.

For instance, studies on halogenated quinoline Schiff base derivatives have demonstrated the formation of copper(II) complexes with therapeutic potential. nih.gov Similarly, research into other fluoroquinoline derivatives, often those with a carboxylic acid group at the 3-position, has explored their coordination with metals like cobalt(II) and zinc(II). nih.gov The coordination chemistry of quinoline-2-carbonitrile (B74147) and its derivatives without the 7-fluoro substituent has also been a subject of investigation, offering insights into the potential binding modes of the cyano group.

Despite the existence of this related research, specific data on the interaction of this compound with metal ions is not available in the current body of scientific literature. There are no published studies detailing the synthesis, spectroscopic analysis (such as IR, NMR, or UV-Vis), or X-ray crystallographic structures of metal complexes with this particular ligand. Consequently, it is not possible to provide detailed research findings or data tables on the formation of its metal complexes at this time. The exploration of this compound as a ligand in coordination chemistry remains an open area for future research.

Applications of 7 Fluoroquinoline 2 Carbonitrile in Chemical Research and Development

Utility as Pharmaceutical Intermediates

7-Fluoroquinoline-2-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of targeted therapies. The presence of the fluorine atom at the 7-position can enhance metabolic stability and binding affinity to biological targets, while the nitrile group at the 2-position provides a versatile handle for further chemical modifications.

One notable application is in the preparation of substituted quinolines that act as protein kinase inhibitors. For instance, 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, a derivative of this compound, is a key precursor in a three-step synthesis of 7-substituted-3-quinolinecarbonitriles. google.com These compounds have been shown to inhibit the activity of specific protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases such as cancer. google.com The synthesis involves the reaction of the 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile with various amines or other nucleophiles to introduce diversity at the 7-position, leading to a library of potential drug candidates. google.com

Furthermore, the related 7-fluoroquinolone scaffold can be converted into boronate esters, which are versatile intermediates in cross-coupling reactions. google.com This allows for the efficient introduction of a wide range of substituents at the 7-position, facilitating the synthesis of complex molecules with desired pharmacological profiles. google.com The ability to readily modify the 7-position is crucial, as this position is often key for modulating the potency, spectrum of activity, and pharmacokinetic properties of quinolone-based drugs. researchgate.netnih.gov

The following table summarizes the role of this compound and its derivatives as pharmaceutical intermediates:

IntermediateTarget Compound ClassTherapeutic AreaReference
7-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile7-Substituted-3-quinolinecarbonitrilesCancer (Protein Kinase Inhibitors) google.com
Boronate ester of 7-fluoroquinoloneSubstituted QuinolonesVarious google.com

Role as Research Tools in Mechanistic Investigations

Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable tools for investigating biological mechanisms. The quinoline (B57606) core, often found in bioactive compounds, can be systematically modified to probe interactions with biological targets such as enzymes and receptors.

For example, derivatives of fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com By synthesizing a series of analogs with variations at the 7-position, researchers can study the structure-activity relationships (SAR) and elucidate the specific interactions that govern enzyme inhibition. mdpi.com While direct studies on this compound itself are not extensively documented in this specific context, related compounds like 7-bromo-8-fluoroquinoline-2-carbaldehyde (B2933006) are utilized in enzyme inhibitor and receptor-binding studies. The halogen and cyano-substituents can influence binding affinity and selectivity for molecular targets.

The fluorescent properties of some quinoline derivatives can also be exploited in mechanistic studies. bohrium.com These fluorescent probes can be used to visualize biological processes and to quantify interactions with target molecules. The synthesis of novel amino acid derivatives of quinolines has yielded compounds with fluorescent properties that could potentially be used as sensors for enzymes and receptors. bohrium.commdpi.com

Building Blocks for Complex Heterocyclic Systems

The chemical reactivity of this compound makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new rings. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

A significant application lies in the synthesis of hybrid molecules where the fluoroquinolone core is fused or linked to other heterocyclic moieties. For example, the synthesis of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives has been reported. nih.gov This involves the coupling of a bicyclic amine intermediate with a quinolone boric acid chelate, followed by hydrolysis. nih.gov Such hybrid compounds are designed to combine the pharmacological properties of both heterocyclic systems, potentially leading to enhanced activity or novel mechanisms of action. nih.gov

The versatility of the quinoline scaffold is further demonstrated by its use in the synthesis of a wide range of derivatives, including those with modifications at multiple positions. researchgate.netrsc.org The ability to construct complex molecular architectures from relatively simple building blocks like this compound is a cornerstone of modern medicinal chemistry. mdpi.com

Contribution to the Rational Design of Novel Chemical Entities

The principles of rational drug design rely on understanding the relationship between a molecule's structure and its biological activity to design new compounds with improved properties. mdpi.commdpi.com The this compound scaffold provides a valuable platform for such endeavors. The defined positions for substitution (e.g., the 2- and 7-positions) allow for systematic modifications to optimize interactions with a specific biological target. researchgate.netmdpi.com

For instance, in the design of novel antibacterial agents, modifications at the C-7 position of the fluoroquinolone core are known to significantly impact the antibacterial spectrum and potency. nih.gov The introduction of various heterocyclic substituents at this position can enhance interactions with bacterial topoisomerases. researchgate.netmdpi.com Computational modeling and structure-activity relationship (SAR) studies guide the selection of substituents to be synthesized, and this compound serves as a key starting material to access these rationally designed molecules. researchgate.netmdpi.com

The development of anticancer agents also benefits from the rational design of quinoline-based compounds. researchgate.nettandfonline.com By targeting specific enzymes like topoisomerase II, which is crucial for cancer cell proliferation, researchers can design quinolone derivatives with potent and selective anticancer activity. tandfonline.com The structural information gained from these studies, including the importance of substituents at various positions of the quinoline ring, informs the design of the next generation of therapeutic agents. researchgate.net

Future Directions and Emerging Research Avenues for 7 Fluoroquinoline 2 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. sruc.ac.ukresearchgate.net While existing routes to 7-Fluoroquinoline-2-carbonitrile are established, there is a continuous drive to improve upon them. Future research will likely focus on several key areas to achieve this.

One promising approach is the use of novel, recyclable, and environmentally friendly catalysts. sruc.ac.uksruc.ac.uk For instance, the application of nano zirconia sulfuric acid has shown high catalytic activity in the synthesis of related fluoroquinolone derivatives in water, avoiding the use of harmful organic solvents. ijcce.ac.ir Similarly, the use of a giant-ball nanoporous isopolyoxomolybdate has been reported as an efficient and recyclable catalyst for the synthesis of quinolone carboxylic acid derivatives in refluxing water. jmcs.org.mxscielo.org.mx These "green chemistry" approaches not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. ijbpas.comresearchgate.net

Microwave-assisted organic synthesis is another area with significant potential. ijbpas.com Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, leading to faster and more energy-efficient syntheses. ijbpas.com The exploration of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be a key focus. This strategy minimizes waste and reduces the need for intermediate purification steps, leading to more streamlined and cost-effective processes.

Furthermore, the development of synthetic routes that utilize readily available and less expensive starting materials is crucial for the large-scale production of this compound and its derivatives. mdpi.com Research into novel cyclization and condensation reactions could open up new pathways to the quinoline (B57606) core. scirp.orgmdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Fluoroquinolone Analogs

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses harmful organic solvents. sruc.ac.ukEmploys water or other environmentally benign solvents. ijcce.ac.ir
Catalysts May use stoichiometric and non-recyclable reagents.Utilizes recyclable and non-toxic catalysts. sruc.ac.uksruc.ac.uk
Energy Often requires prolonged heating. sruc.ac.ukCan utilize microwave irradiation for faster reactions. ijbpas.com
Efficiency May involve multiple steps with intermediate purification.Focuses on one-pot reactions and streamlined processes.
Waste Generates more chemical waste.Minimizes waste generation. sruc.ac.uk

Exploration of Novel Reactivity Patterns and Transformation Pathways

The nitrile group and the fluorine atom on the quinoline ring of this compound offer a rich playground for exploring novel chemical reactions. evitachem.com Future research will undoubtedly focus on unlocking new transformation pathways, leading to a wider array of functionalized quinoline derivatives.

The carbonitrile group is a versatile functional group that can undergo a variety of transformations. evitachem.com For example, it can be hydrolyzed to a carboxylic acid or an amide, which can then be used in further coupling reactions. nih.gov The Grignard reaction with quinoline-2-carbonitrile (B74147) can yield quinoline-2-methylketone, demonstrating its utility in forming new carbon-carbon bonds. scispace.com Additionally, the nitrile group can participate in cycloaddition reactions, opening up possibilities for the synthesis of novel heterocyclic systems fused to the quinoline core.

The fluorine atom at the 7-position also presents opportunities for novel reactivity. While nucleophilic aromatic substitution at this position is a known reaction, exploring its reactivity with a broader range of nucleophiles could lead to new derivatives with unique electronic and steric properties. Furthermore, the development of new catalytic systems could enable previously inaccessible transformations at this position.

The exploration of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is a particularly exciting area. nih.govnih.gov This approach, known as molecular hybridization, can lead to compounds with dual or multiple modes of action, potentially offering advantages in treating complex diseases like cancer. nih.govnih.gov

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing reaction conditions and elucidating reaction mechanisms. The application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is a rapidly developing field.

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. mdpi.comresearchgate.net This allows for precise control over reaction parameters and can help identify transient species that may not be observable through traditional analytical methods. For example, FTIR spectroscopy can be used to monitor the disappearance of the nitrile stretch and the appearance of new functional group vibrations during the transformation of the carbonitrile group. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. tandfonline.comnih.gov By acquiring NMR spectra at various time points during a reaction, researchers can track the changes in the chemical environment of different nuclei, providing detailed insights into the reaction progress and mechanism. nih.gov

The use of hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), can also provide valuable real-time data on the composition of a reaction mixture. royalsocietypublishing.org This is particularly useful for complex reactions where multiple products may be formed. royalsocietypublishing.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation Provided
FTIR Spectroscopy Real-time monitoring of functional group transformations. mdpi.com
Raman Spectroscopy Complements FTIR for vibrational analysis, especially for symmetric bonds. researchgate.net
NMR Spectroscopy Detailed structural information on reactants, intermediates, and products over time. tandfonline.comnih.gov
HPLC-MS Separation and identification of components in a complex reaction mixture. royalsocietypublishing.org
UV-Vis Spectroscopy Monitoring changes in electronic transitions, useful for conjugated systems. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.gov These powerful computational tools can be applied to the design and property prediction of this compound derivatives, accelerating the discovery of new lead compounds. benthamdirect.comchemrxiv.org

ML models can be trained on large datasets of known molecules to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. chemrxiv.orgtaylorfrancis.comresearchgate.net This allows for the in silico screening of vast virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing. researchgate.net For example, a model could be developed to predict the inhibitory activity of this compound derivatives against a specific biological target. bohrium.com

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. These generative models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of truly innovative compounds.

Furthermore, ML can be used to optimize synthetic routes by predicting reaction outcomes and identifying the most efficient reaction conditions. arxiv.org This can save significant time and resources in the laboratory. The development of dual-modality representation learning, which combines information from both graph and SMILES representations of molecules, shows promise for improving the accuracy of property prediction. arxiv.org

Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides a powerful lens through which to study the intricate details of molecular structure, reactivity, and properties. For this compound, computational approaches are invaluable for gaining a deeper mechanistic understanding of its reactions and for accurately predicting its properties. arabjchem.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. mdpi.comresearchgate.net DFT calculations can be used to determine molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental spectroscopic data. mdpi.comacs.org This allows for a more detailed interpretation of experimental results and can help to confirm the structure of newly synthesized compounds. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as biological targets or solvents. mdpi.com These simulations provide insights into the conformational flexibility of the molecule and the nature of intermolecular interactions, which are crucial for understanding its biological activity and physical properties. mdpi.comtandfonline.com

Molecular docking studies are another important computational tool, particularly in the context of drug design. benthamdirect.cominnovareacademics.innih.gov These studies predict the preferred binding orientation of a ligand to a target protein, providing insights into the key interactions that are responsible for its biological activity. benthamdirect.com This information can then be used to design more potent and selective inhibitors. bohrium.com

Table 3: Computational Approaches and Their Applications

Computational MethodApplication
Density Functional Theory (DFT) Calculation of electronic structure, geometry, and spectroscopic properties. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations Study of molecular dynamics, conformational changes, and intermolecular interactions. mdpi.com
Molecular Docking Prediction of ligand-protein binding modes and affinities. benthamdirect.cominnovareacademics.in
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate chemical structure with biological activity.

Q & A

Q. What are the common synthetic routes for 7-Fluoroquinoline-2-carbonitrile, and what key intermediates are involved?

The synthesis typically involves fluorination and nitrile introduction steps. A plausible route includes:

  • Quinoline core formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic conditions.
  • Fluorination : Electrophilic fluorination at the 7-position using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) .
  • Nitrile functionalization : Introduction of the cyano group at the 2-position via nucleophilic substitution or palladium-catalyzed cyanation . Key intermediates include 7-fluoroquinoline derivatives and halogenated precursors for cross-coupling reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination (δ ~ -110 to -150 ppm) and 13C^{13}\text{C} NMR for nitrile identification (~110-120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : A sharp peak near 2230 cm1^{-1} confirms the presence of the nitrile group .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane. Stability tests under varying pH and temperature conditions are recommended. For long-term storage, use inert atmospheres and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or stereochemical effects. Mitigation strategies include:

  • Computational validation : Compare experimental 1H^{1}\text{H}/19F^{19}\text{F} NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
  • Multi-technique cross-verification : Combine XRD for structural elucidation with dynamic NMR to detect conformational changes .
  • Controlled recrystallization : Isolate pure enantiomers or tautomers to confirm spectral assignments .

Q. What strategies optimize reaction yields in the synthesis of this compound analogs?

Yield optimization requires systematic parameter screening:

  • Catalyst selection : Screen Pd(0)/Pd(II) catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-cyanation) .
  • Temperature gradients : Test reactions between 50–120°C to balance kinetics and side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitrile stability, while toluene may improve fluorination efficiency . Use DOE (Design of Experiments) frameworks to identify critical variables .

Q. How do electronic effects of the fluoro and nitrile groups influence the reactivity of this compound?

The electron-withdrawing fluoro group at the 7-position deactivates the quinoline ring, reducing nucleophilic attack susceptibility. Conversely, the nitrile at the 2-position directs electrophilic substitution to the 3- and 8-positions. Computational studies (e.g., Fukui function analysis) can map reactive sites, guiding functionalization strategies for drug discovery or material science applications .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in model cell lines .
  • Structure-activity relationship (SAR) : Correlate substituent variations (e.g., at the 3- or 8-position) with bioactivity trends .

Methodological Notes

  • Data validation : Always cross-reference spectral data with peer-reviewed literature or computational models to address contradictions .
  • Synthetic reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) meticulously to ensure reproducibility across labs .
  • Ethical compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., use fume hoods, PPE) and dispose of waste via certified agencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.